N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c18-14-4-2-1-3-13(14)15(23)21-8-5-12(6-9-21)11-20-17(25)22-10-7-19-16(22)24/h1-4,12H,5-11H2,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQYLINWOZDBCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)N2CCNC2=O)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. The presence of the fluorobenzoyl and piperidinyl groups may contribute to the compound’s affinity for its targets.
Biochemical Pathways
Similar compounds have been known to affect metabolic pathways involving reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation. Phase II metabolic reactions involving glucuronide or sulfate conjugate formation can also be expected.
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted in the urine. The presence of the fluorobenzoyl and piperidinyl groups may influence the compound’s bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been associated with a range of physiological effects, including analgesia and sedation
Biological Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide (CAS Number: 1235217-48-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21FN2O4, with a molecular weight of 408.4 g/mol. The compound features a piperidine ring substituted with a fluorobenzoyl group, which is critical for its biological activity.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many piperidine derivatives act as inhibitors of specific enzymes involved in cancer progression. For instance, some studies suggest that fluorinated compounds can inhibit monoamine oxidase (MAO) activity, which is crucial in neuropharmacology .
- Antiproliferative Effects : The compound may exhibit antiproliferative properties against certain cancer cell lines. Similar compounds have shown the ability to induce apoptosis in cancer cells by triggering DNA damage response pathways .
- Covalent Binding : Some fluorinated compounds have been shown to bind covalently to proteins involved in drug metabolism, enhancing their efficacy and specificity against targeted cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and ovarian cancer models. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Neuropharmacological Effects
In another investigation focusing on neuropharmacological applications, the compound was tested for its ability to inhibit MAO-B activity. It demonstrated a potent inhibitory effect with an IC50 value significantly lower than that of standard MAO inhibitors like rasagiline, suggesting potential use in treating neurodegenerative diseases such as Parkinson's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide can be contextualized against analogous piperidinyl derivatives, as summarized below:
Table 1: Structural and Functional Comparison of Piperidinyl Derivatives
*Molecular weight calculated based on formula (C₂₁H₂₂FN₅O₃).
Key Findings:
Sulfonyl groups (e.g., cyclopropylsulfonyl in ) may reduce metabolic clearance but could compromise target binding due to increased polarity.
Selectivity Profiles :
- Brominated derivatives (Compound 52) exhibit superior selectivity for 8-oxoguanine glycosylase over related enzymes, attributed to steric and electronic interactions with the enzyme’s active site .
- The target compound’s fluorobenzoyl group may mimic natural substrate interactions, though empirical data are pending.
Therapeutic Scope :
- While the target compound and analogs in focus on DNA repair inhibition, structurally related molecules like Goxalapladib demonstrate the versatility of piperidinyl scaffolds in targeting diverse diseases (e.g., atherosclerosis).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
